[4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-ethoxyphenyl)methanone
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Overview
Description
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with an ethoxyphenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative under basic conditions . The final step involves the attachment of the ethoxyphenyl group to the methanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Medicine
In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is being investigated for its therapeutic potential. It has been found to exhibit activity against certain types of cancer cells and may serve as a lead compound for the development of new anticancer drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets within cells. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The ethoxyphenyl group contributes to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Similar structure but with a methoxy group instead of an ethoxy group.
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The uniqueness of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone lies in its combination of structural features that confer enhanced biological activity and stability. The ethoxy group provides better solubility compared to the methoxy group, and the absence of halogens reduces potential toxicity .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-26-17-9-7-16(8-10-17)21(25)24-13-11-15(12-14-24)20-22-18-5-3-4-6-19(18)23-20/h3-10,15H,2,11-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIAABPPJINHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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